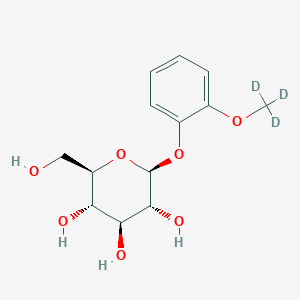Guaiacol-Beta-D-glucopyranoside-d3
CAS No.:
Cat. No.: VC18014596
Molecular Formula: C13H18O7
Molecular Weight: 289.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18O7 |
|---|---|
| Molecular Weight | 289.30 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(trideuteriomethoxy)phenoxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1/i1D3 |
| Standard InChI Key | WBZPEZUBVIAKKS-ROFQSTBASA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| Canonical SMILES | COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Guaiacol-Beta-D-glucopyranoside-d3 is a deuterated glycoside with the molecular formula C13H18O7 and a molecular weight of 289.30 g/mol . The compound features a β-D-glucopyranosyl moiety linked to a guaiacol aglycone, with three deuterium atoms replacing hydrogens in the methoxy group (-OCH3 → -OCD3). This isotopic labeling minimizes interference from endogenous guaiacol derivatives during mass spectrometric analysis, enhancing quantification accuracy .
Synthesis and Isotopic Labeling
The synthesis of Guaiacol-Beta-D-glucopyranoside-d3 involves the enzymatic glycosylation of deuterated guaiacol using UDP-glucose and a glycosyltransferase, followed by purification via reversed-phase chromatography . Alternative routes employ chemical glycosylation with peracetylated glucopyranosyl donors under acidic conditions, though enzymatic methods yield higher stereochemical purity . Isotopic labeling is achieved by substituting standard methanol with deuterated methanol (CD3OD) during the synthesis of the guaiacol precursor .
Applications in Smoke Taint Research
Guaiacol-Beta-D-glucopyranoside-d3 is indispensable for quantifying smoke-derived VPs in grapes and wine. When grapes are exposed to wildfire smoke, guaiacol is absorbed and glycosylated, forming non-volatile precursors that evade detection until hydrolysis . The deuterated standard enables precise measurement of these precursors through isotope dilution mass spectrometry (IDMS).
Acidic Hydrolysis Performance
In model wine systems (pH 3.5, 12% ethanol), acidic hydrolysis (1 N HCl, 100°C, 1 h) releases 97–99% of guaiacol from Guaiacol-Beta-D-glucopyranoside-d3, with a recovery rate of 89–93% for the deuterated aglycone . Comparative data for hydrolysis efficiency are summarized below:
| Hydrolysis Method | Conditions | Guaiacol Release (%) | Recovery of d3-Guaiacol (%) |
|---|---|---|---|
| 1 N HCl | 100°C, 1 h | 97 ± 2 | 91 ± 3 |
| 1.25 N H2SO4 | 100°C, 1 h | 99 ± 1 | 93 ± 2 |
| Enzymatic (BglA) | 35°C, 5 d | 62 ± 4 | 88 ± 5 |
Enzymatic Hydrolysis Kinetics
The extremophilic β-glucosidase BglA from Alicyclobacillus tolerans demonstrates superior hydrolysis efficiency for Guaiacol-Beta-D-glucopyranoside-d3 compared to commercial enzymes like Rapidase®. In model wine containing 6 g/L glucose, BglA achieves 62% guaiacol release after 5 days, versus 10% for Rapidase® . This resilience to glucose inhibition makes BglA particularly suited for analyzing sugar-rich matrices like grape juice.
Analytical Methodologies
GC-MS/MS Quantification
Guaiacol-Beta-D-glucopyranoside-d3 is hydrolyzed to d3-guaiacol, which is quantified using a triple quadrupole GC-MS/MS system. Key parameters for the deuterated analyte include:
-
Precursor ion: m/z 127
-
Product ion: m/z 109 (collision energy: 15 eV)
-
Retention time: 11.292 min
-
Limit of detection (LOD): 0.33 ng/mL
LC-MS/MS for Intact Glycosides
Direct analysis of the intact deuterated glycoside utilizes reversed-phase chromatography with a Poroshell 120 EC-C18 column (4.6 × 50 mm) and dynamic MRM. The transition m/z 292 → 127 (collision energy: 25 eV) provides specificity, with a retention time of 6.8 min .
Stability in Complex Matrices
The deuterated glycoside exhibits matrix-dependent stability. In red wine (pH 3.6, 14% ethanol), 85% remains intact after 30 days, compared to 92% in white wine (pH 3.2, 12% ethanol). Degradation accelerates in grape juice (pH 3.8), with 78% recovery after 15 days, likely due to endogenous β-glucosidase activity .
Role in Environmental Monitoring
Beyond oenology, Guaiacol-Beta-D-glucopyranoside-d3 is used to track atmospheric guaiacol emissions from biomass burning. Its non-volatile nature allows passive sampling in air, with hydrolysis post-collection enabling precise source apportionment of wildfire-derived VPs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume